molecular formula C9H11N5 B1417343 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 1152964-30-1

1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1417343
CAS No.: 1152964-30-1
M. Wt: 189.22 g/mol
InChI Key: ADTCQYGRFJTRLR-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and pyrazole moieties in its structure imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and proteins, leading to the inhibition of bacterial growth . The compound’s interaction with enzymes such as sirtuin 2 (SIRT2) has also been studied, revealing its potential as a selective inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of human breast cancer cell lines by increasing the acetylation of α-tubulin in a dose-dependent manner . Additionally, its antimicrobial properties suggest that it can disrupt bacterial cell processes, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with SIRT2 results in the inhibition of this enzyme, which plays a role in cell cycle regulation, autophagy, and immune responses . The compound’s ability to inhibit bacterial enzymes also highlights its potential as an antimicrobial agent .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with bacterial enzymes suggests that it may be metabolized through pathways involved in bacterial growth and survival . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target cells

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst. This solvent-free method is efficient and environmentally friendly .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic and solvent-free techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(4,6-Dimethylpyrimidin-2-yl)thiourea: Shares the pyrimidine moiety but differs in the functional group attached to the pyrazole ring.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Contains a tetrazole ring instead of a pyrazole ring.

Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine is unique due to its dual pyrimidine-pyrazole structure, which imparts distinct chemical reactivity and biological activity. This dual structure allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-5-7(2)13-9(12-6)14-8(10)3-4-11-14/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTCQYGRFJTRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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